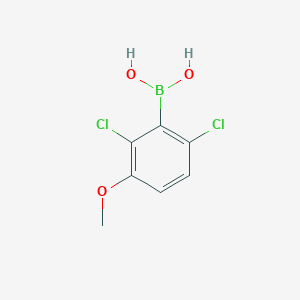

Acide (2,6-dichloro-3-méthoxyphényl)boronique

Vue d'ensemble

Description

(2,6-Dichloro-3-methoxyphenyl)boronic acid is a useful research compound. Its molecular formula is C7H7BCl2O3 and its molecular weight is 220.84 g/mol. The purity is usually 95%.

BenchChem offers high-quality (2,6-Dichloro-3-methoxyphenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,6-Dichloro-3-methoxyphenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Applications de l'acide (2,6-dichloro-3-méthoxyphényl)boronique

Détection de diols et d'anions : Les acides boroniques sont couramment utilisés pour la détection de diols et d'anions. Ils peuvent former des complexes avec des sucres et d'autres composés contenant des diols, ce qui peut être utile dans diverses applications de détection .

Couplage de Suzuki–Miyaura : Ce composé peut être utilisé dans des réactions de couplage de Suzuki–Miyaura, une méthode largement appliquée pour former des liaisons carbone-carbone en synthèse organique .

Synthèse de dérivés d'acide borinique : Des méthodes récentes ont permis la synthèse de dérivés d'acide borinique en utilisant des acides boroniques comme précurseurs .

Biologie chimique et chimie supramoléculaire : Les acides boroniques ont trouvé des applications en biologie chimique et en chimie supramoléculaire en raison de leurs réactions de clic réversibles et de leur biocompatibilité .

Production biopharmaceutique : Dans la production biopharmaceutique, les acides boroniques peuvent jouer un rôle dans la synthèse de divers composés pharmaceutiques .

Science avancée des batteries : Les propriétés uniques des acides boroniques sont explorées pour une utilisation en science avancée des batteries afin d'améliorer les performances et la sécurité .

Mécanisme D'action

Target of Action

The primary target of (2,6-Dichloro-3-methoxyphenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

(2,6-Dichloro-3-methoxyphenyl)boronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups, such as (2,6-Dichloro-3-methoxyphenyl)boronic acid, are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway affected by (2,6-Dichloro-3-methoxyphenyl)boronic acid is the SM coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

The compound’s success in sm coupling reactions originates from its relatively stable nature, readiness for preparation, and generally environmentally benign nature . These properties may influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact on bioavailability.

Result of Action

The molecular and cellular effects of (2,6-Dichloro-3-methoxyphenyl)boronic acid’s action result in the formation of new carbon–carbon bonds through the SM coupling reaction . This leads to the creation of new organic compounds.

Action Environment

Environmental factors can influence the action, efficacy, and stability of (2,6-Dichloro-3-methoxyphenyl)boronic acid. For instance, the compound’s success in SM coupling reactions is due to its tolerance to various reaction conditions . .

Activité Biologique

(2,6-Dichloro-3-methoxyphenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in cancer treatment and other therapeutic applications. This article delves into its synthesis, biological mechanisms, and various studies highlighting its antiproliferative effects.

- Chemical Formula : CHBClO

- Molecular Weight : 287 g/mol

- Solubility : Kinetic solubility at pH 7.4 is 191 µM.

Synthesis

The synthesis of (2,6-Dichloro-3-methoxyphenyl)boronic acid involves the reaction of 2,6-dichloro-3-methoxyphenol with boron reagents under controlled conditions. The yield and purity of the synthesized compound can vary based on the reaction conditions, including temperature and catalyst choice.

Antiproliferative Effects

Recent studies have demonstrated that (2,6-Dichloro-3-methoxyphenyl)boronic acid exhibits significant antiproliferative activity against various cancer cell lines. For example:

- Cell Lines Tested : MDA-MB-231 (breast cancer), NCI-H460 (lung cancer), and LN-229 (glioblastoma).

- IC Values : The compound showed IC values ranging from 0.5 to 1.5 µM across different cell lines, indicating potent activity .

The mechanism of action appears to involve the induction of cell cycle arrest and apoptosis in cancer cells:

- Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with the compound led to a significant accumulation of cells in the G2/M phase, suggesting a mechanism that disrupts normal cell cycle progression .

- Apoptosis Induction : The compound also increased the levels of activated caspase-3, a marker for apoptosis, indicating its potential to induce programmed cell death in malignant cells .

Case Studies and Research Findings

- Study on Cancer Cell Lines :

- Selectivity Towards Cancer Cells :

- Structure-Activity Relationship (SAR) :

Summary Table of Biological Activities

| Activity Type | Cell Line Tested | IC Value (µM) | Mechanism |

|---|---|---|---|

| Antiproliferative | MDA-MB-231 | 0.80 | G2/M phase arrest |

| Antiproliferative | NCI-H460 | 0.94 | Apoptosis induction via caspase-3 |

| Antiproliferative | LN-229 | 0.67 | G2/M phase arrest |

Propriétés

IUPAC Name |

(2,6-dichloro-3-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BCl2O3/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSIVMUOSCRYSHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1Cl)OC)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BCl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30726923 | |

| Record name | (2,6-Dichloro-3-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30726923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851756-57-5 | |

| Record name | (2,6-Dichloro-3-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30726923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.